molecular formula C14H15BrN2 B1381952 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole CAS No. 1551876-08-4

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

Cat. No. B1381952
M. Wt: 291.19 g/mol
InChI Key: CWUVSOQUUJWXGJ-UHFFFAOYSA-N
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Description

“1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole” is a chemical compound with the molecular formula C14H15BrN21. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole”. However, the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it’s recommended to refer to specialized chemical literature or databases.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as spectroscopy, thermal analysis, and X-ray crystallography2. Unfortunately, I couldn’t find specific details about the molecular structure of “1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole”.



Chemical Reactions Analysis

The chemical reactions involving “1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole” are not readily available. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The molecular weight of “1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole” is 291.19 g/mol1.


Scientific Research Applications

Chemical Properties and Structure

  • The study by Karayel et al. (2019) explores the restricted rotation around the CH2 N bond of benzimidazole derivatives, highlighting the impact of substituents on molecular rotation, which is relevant for understanding the structural properties of 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole (Karayel et al., 2019).

Applications in Biomedical Research

  • A compound structurally related to 1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole demonstrated potential in regulating inflammatory diseases, as reported by Ryzhkova et al. (2020). This implies possible biomedical applications for similar compounds (Ryzhkova et al., 2020).

  • Compounds with a 4,5,6,7-tetrahydrobenzimidazole structure, similar to the one , have shown promising cytotoxic activity against both cancer and non-cancer cell lines, as found by Kasperowicz et al. (2017). This suggests potential applications in cancer research (Kasperowicz et al., 2017).

  • Another study by Güzeldemirci and Küçükbasmacı (2010) found that 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, structurally related to the compound , exhibited significant antimicrobial activities, indicating potential applications in antimicrobial research (Güzeldemirci & Küçükbasmacı, 2010).

Electrochemical Properties and Potential Applications

  • Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in phosphoric acid doped polybenzimidazole electrolyte for fuel cells. This research indicates potential electrochemical applications for related benzimidazole compounds (Schechter & Savinell, 2002).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are important for handling and disposal considerations. Unfortunately, I couldn’t find specific safety and hazard information for “1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole”.


Future Directions

The future directions for research on “1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated.


Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, it’s recommended to refer to specialized chemical literature or databases.


properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h5-8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVSOQUUJWXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole

CAS RN

1551876-08-4
Record name 1-[(4-bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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